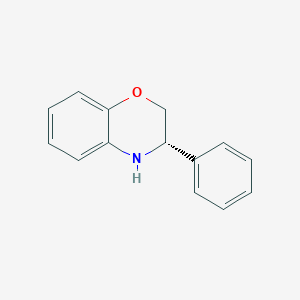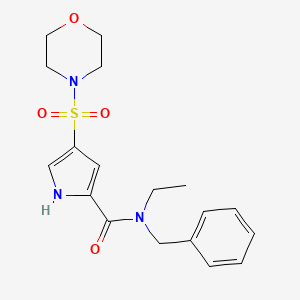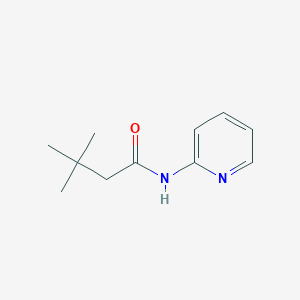![molecular formula C19H31N3O2 B7561535 3-Butyl-1-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B7561535.png)
3-Butyl-1-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-1-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)urea, also known as BPIP, is a novel compound that has been synthesized for scientific research purposes. It is a small molecule that has shown promising results in various studies, making it an interesting compound for further research.
Wirkmechanismus
3-Butyl-1-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)urea acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking the activity of this receptor, this compound can modulate dopamine release and signaling, leading to changes in behavior and mood. This compound has also been shown to have some affinity for the serotonin 5-HT1A receptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various studies. It has been shown to reduce locomotor activity and induce catalepsy in rodents, which is consistent with its dopamine D3 receptor antagonism. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models. In addition, this compound has been shown to have some antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Butyl-1-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)urea in lab experiments is its selectivity for the dopamine D3 receptor, which allows for specific modulation of dopamine signaling pathways. This compound also has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using this compound is its relatively low potency compared to other dopamine D3 receptor antagonists, which may require higher doses for effective modulation of dopamine signaling.
Zukünftige Richtungen
There are several future directions for research on 3-Butyl-1-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)urea. One area of interest is its potential use as a therapeutic agent for neurological disorders, such as Parkinson's disease and schizophrenia. Further studies are needed to determine the efficacy and safety of this compound in these conditions. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of this compound. Finally, this compound could be used as a tool compound for the study of dopamine signaling pathways and their role in behavior and mood disorders.
Synthesemethoden
The synthesis of 3-Butyl-1-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)urea involves a series of chemical reactions that result in the formation of the final compound. The process starts with the reaction of 4-methoxybenzylamine and 4-piperidone to form 1-(4-methoxybenzyl)-4-piperidone. This intermediate is then reacted with butyl isocyanate to form the final product, this compound. The synthesis method of this compound has been optimized to produce high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-Butyl-1-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)urea has been used in various scientific research studies, including neuroscience, pharmacology, and drug discovery. It has been shown to have potential therapeutic effects for the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. This compound has also been studied for its potential use as an antidepressant and anxiolytic agent. In addition, this compound has been used as a tool compound for the study of dopamine receptors and their signaling pathways.
Eigenschaften
IUPAC Name |
1-butyl-3-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c1-3-4-11-20-19(23)21-14-16-9-12-22(13-10-16)15-17-5-7-18(24-2)8-6-17/h5-8,16H,3-4,9-15H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSFLYMDUXQJLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NCC1CCN(CC1)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7561473.png)


![N-[5-[1-(2-bicyclo[2.2.1]heptanyl)ethylcarbamoyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B7561490.png)
![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7561492.png)
![5-(2,4-Dichlorophenyl)-3-[2-(2,5-dimethyl-1-prop-2-enylpyrrol-3-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7561502.png)

![2-[(4-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7561510.png)
![2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B7561519.png)
![N-[(4-carbamoylphenyl)methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561527.png)

